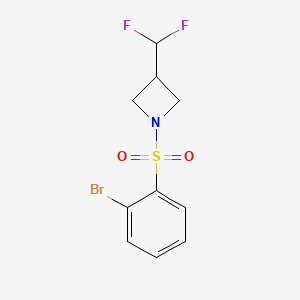

1-(2-bromobenzenesulfonyl)-3-(difluoromethyl)azetidine

Description

1-(2-Bromobenzenesulfonyl)-3-(difluoromethyl)azetidine is a heterocyclic compound featuring an azetidine ring (four-membered saturated nitrogen ring) substituted with a difluoromethyl group at the 3-position and a 2-bromobenzenesulfonyl moiety at the 1-position. This structure combines two pharmacologically significant features:

- Bromobenzenesulfonyl group: The electron-withdrawing sulfonyl group enhances stability and may participate in hydrogen bonding or π-stacking interactions in biological targets.

- Difluoromethyl group: Fluorination is known to modulate lipophilicity, metabolic stability, and bioavailability. The difluoromethyl substituent may reduce the basicity of the adjacent azetidine nitrogen, improving membrane permeability .

Properties

IUPAC Name |

1-(2-bromophenyl)sulfonyl-3-(difluoromethyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF2NO2S/c11-8-3-1-2-4-9(8)17(15,16)14-5-7(6-14)10(12)13/h1-4,7,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHYSZVBKAPLRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromobenzenesulfonyl)-3-(difluoromethyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of 2-bromobenzenesulfonyl chloride: This is achieved by reacting 2-bromobenzenesulfonic acid with thionyl chloride under reflux conditions.

Nucleophilic substitution: The 2-bromobenzenesulfonyl chloride is then reacted with 3-(difluoromethyl)azetidine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzenesulfonyl)-3-(difluoromethyl)azetidine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.

Substitution reactions: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

Oxidation: Sulfone or sulfoxide derivatives.

Reduction: Sulfide derivatives.

Scientific Research Applications

1-(2-Bromobenzenesulfonyl)-3-(difluoromethyl)azetidine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzenesulfonyl)-3-(difluoromethyl)azetidine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets. The azetidine ring may also contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with azetidine derivatives and fluorinated pharmaceuticals to highlight structural and functional distinctions.

Table 1: Key Structural and Functional Comparisons

2.1. Sulfonyl Group Variations

2-Bromobenzenesulfonyl vs. Cyclopropylsulfonyl () :

- The bromobenzenesulfonyl group in the target compound offers greater steric bulk and electronic effects compared to the smaller cyclopropylsulfonyl group. This may enhance target binding specificity but reduce solubility.

- The bromine atom provides a handle for late-stage modifications (e.g., Suzuki coupling), whereas cyclopropylsulfonyl derivatives are typically metabolically stable but synthetically rigid .

- Comparison with Non-Sulfonyl Fluorinated Compounds (): Compounds like 1-(difluoromethyl)imidazo-pyridinones lack sulfonyl groups but share fluorinated motifs. The absence of sulfonyl in these analogs simplifies synthesis but may limit interactions with polar enzyme pockets .

2.2. Fluorination Effects

- Difluoromethyl vs. Trifluoromethyl (): The difluoromethyl group in the target compound is less electronegative than trifluoromethyl but still improves metabolic stability compared to non-fluorinated analogs. For example, 7-(trifluoromethyl)benzoxazine shows enhanced blood-brain barrier penetration due to trifluoromethyl’s lipophilicity, suggesting the target compound may prioritize peripheral action .

Biological Activity

1-(2-Bromobenzenesulfonyl)-3-(difluoromethyl)azetidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound features a unique azetidine ring substituted with a bromobenzenesulfonyl group and a difluoromethyl group. This structural configuration may influence its biological interactions and pharmacological properties.

Biological Activity Overview

Research has indicated that compounds similar to 1-(2-bromobenzenesulfonyl)-3-(difluoromethyl)azetidine exhibit various biological activities, including:

- Antimicrobial Properties : Some studies suggest that sulfonamide derivatives can inhibit bacterial growth.

- Anticancer Activity : Certain analogs have shown promise in inhibiting cancer cell proliferation, particularly in pancreatic and breast cancer models.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological effects of 1-(2-bromobenzenesulfonyl)-3-(difluoromethyl)azetidine can be attributed to several mechanisms:

- Inhibition of Oxidative Phosphorylation : Similar compounds have been shown to inhibit mitochondrial function, leading to reduced ATP production and increased cytotoxicity in cancer cells. This is particularly relevant for cells reliant on aerobic metabolism.

- Reactive Oxygen Species (ROS) Generation : The presence of electron-withdrawing groups may facilitate redox reactions that generate ROS, contributing to cellular stress and apoptosis in targeted cells.

Case Studies

-

Anticancer Activity in Pancreatic Cancer Models

- A study evaluated the compound's efficacy against MIA PaCa-2 pancreatic cancer cells. It was found that at concentrations as low as 0.58 μM, the compound significantly inhibited cell growth, indicating its potential as a therapeutic agent in treating pancreatic cancer.

-

Antimicrobial Efficacy

- In vitro tests demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibiotics.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(2-bromobenzenesulfonyl)-3-(difluoromethyl)azetidine, a comparison with structurally related compounds is essential:

| Compound Name | Structural Features | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 1-(2-Bromobenzenesulfonyl)-3-(difluoromethyl)azetidine | Azetidine ring, difluoromethyl group | Anticancer, antimicrobial | 0.58 (cancer) |

| Benzene-1,4-disulfonamide | Disulfonamide structure | OXPHOS inhibition | 0.1 (pancreatic cancer) |

| 2-Methyl-4-nitrophenol | Nitro-substituted phenol | Metabolic inhibition | 0.5 (various) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.